molecular formula C16H15NS B12537148 1,1'-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- CAS No. 669055-43-0

1,1'-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)-

Cat. No.: B12537148
CAS No.: 669055-43-0
M. Wt: 253.4 g/mol
InChI Key: NHFUQAQVRPRRRI-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- is an organic compound with the molecular formula C16H13NS It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isothiocyanato group

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- typically involves the reaction of 4-isopropylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with compounds containing active hydrogen atoms.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- involves its interaction with specific molecular targets. For instance, as an aldehyde dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy drugs . The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- can be compared with other isothiocyanate compounds such as:

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene

These compounds share similar functional groups but differ in their molecular structures and specific applications.

Properties

CAS No.

669055-43-0

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

1-(2-isothiocyanatopropan-2-yl)-4-phenylbenzene

InChI

InChI=1S/C16H15NS/c1-16(2,17-12-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

NHFUQAQVRPRRRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N=C=S

Origin of Product

United States

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